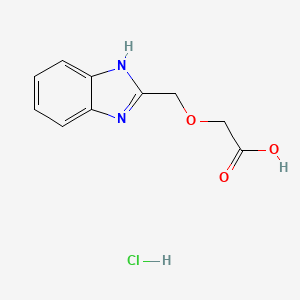

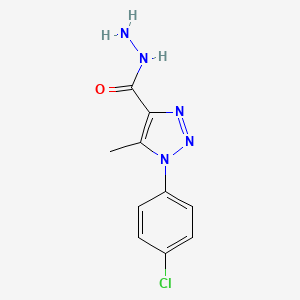

2-(Chloroacetyl)-4,5-dimethoxybenzonitrile

説明

Chloroacetyl chloride is a chlorinated acyl chloride. It is a bifunctional compound, making it a useful building block chemical . It is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .

Synthesis Analysis

The synthesis of compounds involving chloroacetyl chloride often involves SN2 reactions . For example, the synthesis of Lidocaine involves an SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide 1, which is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline .Molecular Structure Analysis

The molecular structure of chloroacetyl chloride consists of two carbon atoms, two chlorine atoms, and one oxygen atom . The molecular weight is 112.943 .Chemical Reactions Analysis

Chloroacetyl chloride is bifunctional—the acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . It reacts rapidly with water and is incompatible with strong oxidizing agents, alcohols, bases (including amines) .Physical And Chemical Properties Analysis

Chloroacetyl chloride is a colorless to yellow liquid with a density of 1.42 g/mL . It has a melting point of -22 °C and a boiling point of 106 °C .科学的研究の応用

Application in Analytical Sciences

- Field : Analytical Sciences

- Application Summary : The chloroacetyl group has been used to improve the retention of fluorescent substrates in cells for antigen-specific cell staining .

- Method of Application : The chloroacetyl group is added to the fluorescent substrate, which then forms a covalent bond with intracellular proteins, suppressing the dissociation of the substrate .

Application in Organic Compound Synthesis

- Field : Organic Chemistry

- Application Summary : 2-Cyanoacetyl Chloride, also known as 2-chloroacetyl cyanide, is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

- Method of Application : The synthesis of cyanoacetamides, which includes 2-cyanoacetyl Chloride, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates.

- Results : The compound is suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds.

Application in Heterocyclic Compound Synthesis

- Field : Synthetic Organic Chemistry

- Application Summary : Heterocyclic compounds and their derivatives have gained popularity due to their prominent medicinal importance. The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .

- Method of Application : A large number of efforts have been made to develop a wide range of methodologies for the synthesis of 2-aminobenzothiazole and its derivatives .

- Results : 2-aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles .

Application in Drug Discovery

- Field : Medicinal Chemistry

- Application Summary : The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

- Method of Application : The introduction of heteroatomic fragments in these molecules is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

- Results : Heteroatomic saturated ring systems allow a greater chance of generating structural diversity .

Application in Herbicide Production

- Field : Agricultural Chemistry

- Application Summary : Chloroacetyl chloride is used as an intermediate in the production of herbicides in the chloroacetanilide family including metolachlor, acetochlor, alachlor, and butachlor .

- Results : An estimated 100 million pounds of chloroacetyl chloride are used annually for this purpose .

Application in Pharmaceutical Research

- Field : Pharmaceutical Chemistry

- Application Summary : Chloroacetyl chloride has been employed to synthesize novel anti-tumor drugs, showing promising cytotoxic activity against various cell lines .

- Method of Application : A total of 12 novel derivatives of 25-hydroxyprotopanaxadiol (25-OH-PPD) were synthesized by reacting with Chloroacetyl chloride .

- Results : The synthesized compounds were then evaluated for their in vitro antitumor activities on six human tumor cell lines using the MTT assay. The results showed that compounds 4, 6, and 7 exhibited higher cytotoxic activity compared to 25-OH-PPD across all tested cell lines .

Safety And Hazards

特性

IUPAC Name |

2-(2-chloroacetyl)-4,5-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3/c1-15-10-3-7(6-13)8(9(14)5-12)4-11(10)16-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGEWFPQYUZNYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)C(=O)CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloroacetyl)-4,5-dimethoxybenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(4-Methoxyphenyl)pyridin-3-yl]ethanone](/img/structure/B1453284.png)

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![{[6-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B1453297.png)

![{1-[5-Methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]-ethyl}amine hydrochloride](/img/structure/B1453300.png)